molecular formula C16H17I3O10 B2947411 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester CAS No. 2173646-91-6

5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester

Cat. No.: B2947411
CAS No.: 2173646-91-6
M. Wt: 750.015
InChI Key: TUPBMZDTKFSIBO-UHFFFAOYSA-N
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Description

5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is a complex organic compound characterized by its multiple iodine atoms and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester typically involves multiple steps, starting with the iodination of isophthalic acid followed by esterification. The reaction conditions include the use of strong iodinating agents and esterification catalysts under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids.

  • Reduction can produce alcohols or other reduced derivatives.

  • Substitution reactions can result in the formation of different esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a precursor for other iodine-containing compounds.

Biology: In biological research, it can be used as a labeling agent for biomolecules or as a contrast agent in imaging studies.

Medicine: Its iodine content makes it useful in the development of radiopharmaceuticals and diagnostic agents.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester exerts its effects depends on its specific application. For example, in imaging studies, the iodine atoms enhance the contrast of the images. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Amino-2,4,6-triiodoisophthalic acid

  • 5-Acetoxy-2,4,6-triiodo-isophthalic acid

Uniqueness: 5-Acetoxy-2,4,6-triiodo-isophthalic acid bis-(2,3-dihydroxy-propyl) ester is unique due to its specific ester groups and the presence of three iodine atoms, which confer distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

bis(2,3-dihydroxypropyl) 5-acetyloxy-2,4,6-triiodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17I3O10/c1-6(22)29-14-12(18)9(15(25)27-4-7(23)2-20)11(17)10(13(14)19)16(26)28-5-8(24)3-21/h7-8,20-21,23-24H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPBMZDTKFSIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1I)C(=O)OCC(CO)O)I)C(=O)OCC(CO)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17I3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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